molecular formula C25H28N2O4S B298133 N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide

N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide

Cat. No. B298133
M. Wt: 452.6 g/mol
InChI Key: IGGNCIJNRLXAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide, also known as BISA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a member of the acetanilide family of compounds, which are widely used as analgesics and anti-inflammatory agents. In

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production. COX-2 is an enzyme that plays a key role in the production of PGE2, which is a potent inflammatory mediator. By inhibiting COX-2 and suppressing PGE2 production, N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide may have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory effects in various animal models. N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has also been shown to have antitumor effects in vitro and in vivo. N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has been shown to have neuroprotective effects in animal models of neurological disorders. N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and antitumor agents. Another advantage is its potential use in the treatment of neurological disorders. One limitation of using N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of its molecular targets. N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide may also have potential applications in other fields, such as materials science and organic chemistry. Further research is needed to fully understand the potential of N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide in these areas.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-benzyloxyaniline with 4-isopropylbenzenesulfonyl chloride to form N-(4-benzyloxyphenyl)-4-isopropylbenzenesulfonamide. The second step involves the reaction of this intermediate with N-(2-bromoacetyl)aniline to form N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has been studied for its potential use as an anti-inflammatory agent, as well as its potential use in cancer treatment. N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide has also been studied for its effects on the nervous system and its potential use in the treatment of neurological disorders.

properties

Product Name

N-[4-(benzyloxy)phenyl]-2-[4-isopropyl(methylsulfonyl)anilino]acetamide

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C25H28N2O4S/c1-19(2)21-9-13-23(14-10-21)27(32(3,29)30)17-25(28)26-22-11-15-24(16-12-22)31-18-20-7-5-4-6-8-20/h4-16,19H,17-18H2,1-3H3,(H,26,28)

InChI Key

IGGNCIJNRLXAEX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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